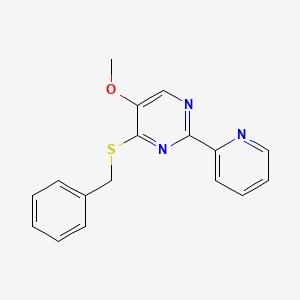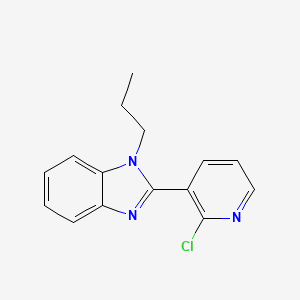
2-(2-Chloropyridin-3-Yl)-1-Propyl-1H-1,3-Benzodiazole
Overview
Description
The compound “2-(2-Chloropyridin-3-Yl)-1-Propyl-1H-1,3-Benzodiazole” is a complex organic molecule that likely contains a benzodiazole ring and a chloropyridine group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Several studies have focused on the synthesis of new pyridine derivatives, including those related to 2-(2-Chloropyridin-3-Yl)-1-Propyl-1H-1,3-Benzodiazole, and their antimicrobial activities. These compounds have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011); (Patel & Agravat, 2007).
Synthesis of Derivatives for Biological Activities : Another study explored the synthesis of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, which involved 2-chloropyridine-3-carboxylic acid, a similar compound to 2-(2-Chloropyridin-3-Yl)-1-Propyl-1H-1,3-Benzodiazole. The synthesized compounds were tested for in vitro antimicrobial screening, with some showing comparable results to standard drugs (Patel & Shaikh, 2010).
Pharmacological Applications
Antibacterial and Antifungal Studies : Research has been conducted on the synthesis of new pyridine derivatives with potential antibacterial activity. These studies include the synthesis of compounds from 2-chloropyridine-3-carboxylic acid, which is structurally similar to 2-(2-Chloropyridin-3-Yl)-1-Propyl-1H-1,3-Benzodiazole, showing considerable antibacterial activity (Patel & Agravat, 2009).
Synthesis and Characterization for Antimicrobial Use : Further research includes the synthesis and characterization of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which were examined for in vitro antimicrobial activity against various pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).
Future Directions
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-2-10-19-13-8-4-3-7-12(13)18-15(19)11-6-5-9-17-14(11)16/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNYQLBXRNTIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridin-3-Yl)-1-Propyl-1H-1,3-Benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)
![{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3036765.png)
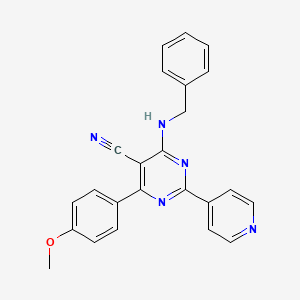
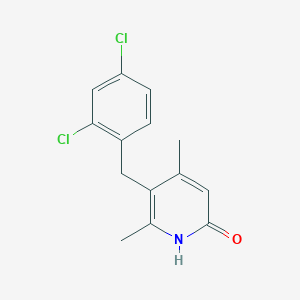
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
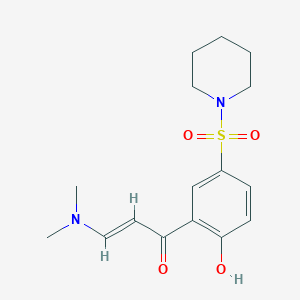
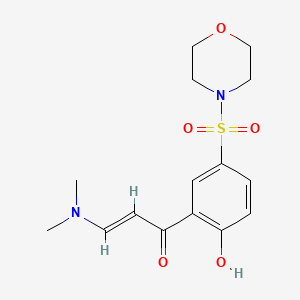
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)
![5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B3036776.png)
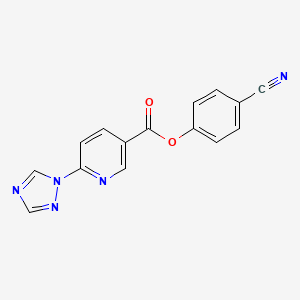
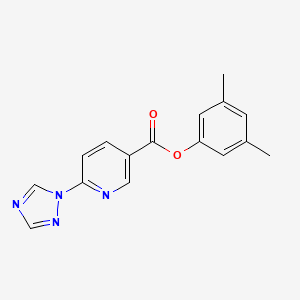
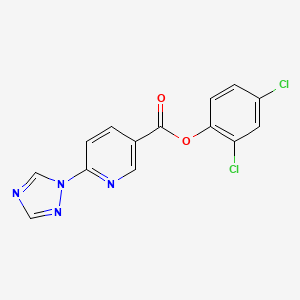
![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)
